molecular formula C26H21N5O2 B2455717 2-(Benzotriazol-1-yl)-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione CAS No. 865612-44-8

2-(Benzotriazol-1-yl)-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione

Cat. No. B2455717
CAS RN: 865612-44-8
M. Wt: 435.487
InChI Key: XYBQFJVUIVFOEO-UHFFFAOYSA-N
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Description

2-(Benzotriazol-1-yl)-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione is a chemical compound that has gained significant attention in scientific research in recent years. This compound is also known as BNTD and has a molecular formula of C30H24N6O2. BNTD is a fluorescent molecule that has been used in various scientific applications, including biomedical research, drug discovery, and material science.

Mechanism of Action

BNTD is a fluorescent molecule that emits light in the blue region of the spectrum. The mechanism of action of BNTD involves the absorption of light energy, which excites the molecule to a higher energy state. The excited molecule then emits light as it returns to its ground state. The fluorescence intensity of BNTD is dependent on its environment, such as pH, temperature, and solvent polarity. BNTD has been used as a fluorescent probe to study various biological processes, including protein-protein interactions, enzyme activity, and cellular signaling pathways.
Biochemical and Physiological Effects
BNTD has been shown to have minimal biochemical and physiological effects in vitro and in vivo. Studies have shown that BNTD is non-toxic and does not affect cell viability or proliferation. BNTD has also been shown to have minimal effects on enzyme activity and protein function. These properties make BNTD an ideal fluorescent probe for studying various biological processes without interfering with the system under study.

Advantages and Limitations for Lab Experiments

BNTD has several advantages for lab experiments, including its high fluorescence quantum yield, photostability, and low toxicity. BNTD is also relatively easy to synthesize and purify, making it readily available for research. However, BNTD has some limitations, including its sensitivity to pH, temperature, and solvent polarity. These limitations can affect the fluorescence intensity and emission spectra of BNTD, which can complicate data analysis. Additionally, BNTD is not suitable for in vivo imaging due to its limited tissue penetration and potential toxicity.

Future Directions

There are several future directions for the research and development of BNTD. One direction is to optimize the synthesis method of BNTD to improve its yield and purity. Another direction is to develop new derivatives of BNTD with improved properties, such as increased solubility and tissue penetration. Additionally, BNTD can be used in combination with other fluorescent probes to study complex biological processes, such as protein-protein interactions and cellular signaling pathways. Finally, BNTD can be used in the development of new materials for OLEDs and OPVs, which have potential applications in the field of renewable energy.

Synthesis Methods

The synthesis of BNTD involves the reaction of 2-hydroxy-1-naphthaldehyde with 4-phenylpiperazine and benzotriazole in the presence of acetic acid. The reaction mixture is heated to reflux for several hours, and the resulting product is purified by column chromatography. This synthesis method has been optimized to produce high yields of BNTD with high purity.

Scientific Research Applications

BNTD has been used in various scientific research applications, including biomedical research, drug discovery, and material science. In biomedical research, BNTD has been used as a fluorescent probe to study protein-protein interactions, enzyme activity, and cellular signaling pathways. BNTD has also been used in drug discovery to screen for potential therapeutic agents for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In material science, BNTD has been used as a fluorescent dye in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs).

properties

IUPAC Name

2-(benzotriazol-1-yl)-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O2/c32-25-19-10-4-5-11-20(19)26(33)24(31-22-13-7-6-12-21(22)27-28-31)23(25)30-16-14-29(15-17-30)18-8-2-1-3-9-18/h1-13H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBQFJVUIVFOEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C(=O)C4=CC=CC=C4C3=O)N5C6=CC=CC=C6N=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzotriazol-1-yl)-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione

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